Superior In Vitro Potency of PCA 4248 vs. Ginkgolide BN-52021 in Platelet Aggregation Assays
PCA 4248 demonstrates significantly higher potency as a PAF antagonist compared to the natural ginkgolide BN-52021. In rabbit platelet aggregation assays, PCA 4248 achieved an IC50 of 1.05 μM. In contrast, BN-52021 (Ginkgolide B) exhibits an IC50 of 3.6 μM in the same functional assay . This represents a 3.4-fold difference in potency, indicating that PCA 4248 achieves equivalent functional blockade at a lower concentration.
| Evidence Dimension | Inhibition of PAF-induced rabbit platelet aggregation (IC50) |
|---|---|
| Target Compound Data | 1.05 μM |
| Comparator Or Baseline | BN-52021 (Ginkgolide B), IC50 = 3.6 μM |
| Quantified Difference | 3.4-fold greater potency for PCA 4248 |
| Conditions | In vitro, rabbit platelet-rich plasma (PRP) stimulated with PAF. |
Why This Matters
This quantifiable potency advantage directly impacts procurement decisions, as lower effective concentrations in vitro reduce compound consumption and potential vehicle-related artifacts in platelet biology studies.
